molecular formula C18H12O4 B2907917 4-(1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one CAS No. 108154-48-9

4-(1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one

Cat. No.: B2907917
CAS No.: 108154-48-9
M. Wt: 292.29
InChI Key: FWGLMMFLCJNBGE-UHFFFAOYSA-N
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Description

4-(1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

The synthesis of 4-(1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one typically involves several steps, including the formation of the benzofuran ring and the subsequent attachment of the chromenone moiety. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with higher yields and purity.

Chemical Reactions Analysis

4-(1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes . Its anticancer properties could be due to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Properties

IUPAC Name

4-(1-benzofuran-2-yl)-6-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O4/c1-20-12-6-7-16-13(9-12)14(10-18(19)22-16)17-8-11-4-2-3-5-15(11)21-17/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGLMMFLCJNBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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